Isophorone diamine

Epoxy curing kinetics Mechanical properties Activation energy

Select Isophorone diamine (IPDA) for applications where thermal resistance, processability, and chemical protection cannot be compromised. With a viscosity of 19–20 mPa·s, IPDA enables complete fiber wet-out in vacuum-infused wind-blade composites while delivering a Tg up to 149°C—far exceeding the 90°C limit of polyetheramine D230. In anti-corrosion epoxy coatings, IPDA-cured networks outperform m-phenylenediamine in 3.5 wt% NaCl barrier testing. As a polyurea chain extender, its sterically hindered cycloaliphatic structure yields higher tensile strength, hardness, and tear resistance than linear diamines. Combined with rapid co-cure capability (15 min at 120°C with 2E4MI), IPDA reduces cycle times in high-volume FRP manufacturing.

Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
CAS No. 2855-13-2
Cat. No. B122779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsophorone diamine
CAS2855-13-2
Synonyms5-Amino-1,3,3-trimethylcyclohexanemethanamine;  5-Amino-1,3,3-trimethyl- cyclohexanemethylamine;  5-Amino-1,3,3-trimethylcyclohexanemethylamine;  Araldite HY 5083;  Araldite HY 5161;  Chemammina CA 17;  D 230;  Epikure 943;  Epilox H 10-31;  Epilox IPD;  HY 34
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCC1(CC(CC(C1)(C)CN)N)C
InChIInChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3
InChIKeyRNLHGQLZWXBQNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: very good

Structure & Identifiers


Interactive Chemical Structure Model





Isophorone Diamine (IPDA, CAS 2855-13-2) Procurement: Cycloaliphatic Amine Specifications and Performance Baseline


Isophorone diamine (IPDA, CAS 2855-13-2) is a cycloaliphatic diamine with molecular formula C₁₀H₂₂N₂ and molecular weight 170.30 g/mol, commercially supplied as a mixture of cis and trans stereoisomers [1]. It appears as a clear to light-yellow liquid with low viscosity (19–20 mPa·s at 23°C) and an amine hydrogen equivalent weight (AHEW) of approximately 43 g/eq [2]. IPDA is primarily used as an epoxy curing agent and a chain extender in polyurethane/polyurea systems, imparting elevated glass transition temperatures (Tg up to 149°C with DGEBA resins) and robust mechanical properties to the cured networks [3].

Why Isophorone Diamine Cannot Be Directly Substituted with Generic Aliphatic or Other Cycloaliphatic Amines


Substituting IPDA with generic linear aliphatic amines such as polyetheramine D230 or even other cycloaliphatic amines like PACM (4,4′-diaminodicyclohexylmethane) without formulation adjustment will alter critical performance parameters. Quantitatively, IPDA exhibits a curing activation energy of 50.9 kJ·mol⁻¹ compared to 59.6 kJ·mol⁻¹ for D230 [1], leading to significantly different curing kinetics and final conversion. Furthermore, IPDA's viscosity of 19–20 mPa·s is substantially lower than PACM's 50–100 mPa·s [2], affecting resin flow, wet-out behavior, and void formation in composite manufacturing. A generic substitution would also compromise the anti-corrosion performance of epoxy coatings, as IPDA-cured systems demonstrate superior barrier properties compared to m-phenylenediamine (m-PDA)-cured alternatives [3].

Isophorone Diamine (CAS 2855-13-2) Quantitative Differentiation Evidence Guide: Head-to-Head Comparator Data


Curing Reactivity and Mechanical Performance: IPDA vs. Polyetheramine D230 in Epoxy Systems

In a direct comparative study using a low-viscosity epoxy resin system, IPDA demonstrated significantly higher reaction activity than the aliphatic polyetheramine D230. The curing activation energy (Ea) for the IPDA/epoxy system was 50.9 kJ·mol⁻¹, which is 14.6% lower than the 59.6 kJ·mol⁻¹ required for D230 [1]. This lower energy barrier results in higher degree of cure under identical conditions, yielding superior tensile strength and greater elongation at break compared to D230-cured specimens [1].

Epoxy curing kinetics Mechanical properties Activation energy

Viscosity and Processing Window: IPDA vs. PACM (4,4′-Diaminodicyclohexylmethane) for Composite Fabrication

IPDA possesses significantly lower viscosity than the widely used cycloaliphatic alternative PACM. At 23°C, commercial IPDA exhibits a viscosity of 19–20 mPa·s [1], whereas PACM typically ranges from 50 to 100 mPa·s [2]. This approximately 2.5× to 5× difference in viscosity directly impacts processability in vacuum infusion and wet lay-up composite manufacturing, where lower viscosity ensures better fiber wet-out and reduced void content. Additionally, IPDA provides a longer gel time of 130–190 minutes (100 g mass at 23°C) [1], offering an extended processing window compared to more reactive cycloaliphatic alternatives.

Composite manufacturing Resin infusion Viscosity control

Corrosion Protection Performance: IPDA vs. m-Phenylenediamine (m-PDA) in Epoxy Coatings

In a comparative evaluation of epoxy coatings cured with three structurally distinct amines—diethylenetriamine (DETA), isophorone diamine (IPDA), and m-phenylenediamine (m-PDA)—IPDA-cured coatings demonstrated the best anti-corrosion performance, while m-PDA-cured coatings exhibited the poorest [1]. Electrochemical testing was conducted in 3.5 wt% NaCl solution, simulating marine corrosion conditions. The superior barrier properties of IPDA-cured epoxy are attributed to the formation of a more effective crosslink network and interface structure, which restricts the penetration of chloride ions and water [1].

Anti-corrosion coatings Epoxy barrier properties Electrochemical impedance spectroscopy

Glass Transition Temperature (Tg) Attainment: IPDA vs. Aliphatic Polyetheramines in Standard DGEBA Epoxy

When cured with a standard DGEBA liquid epoxy resin (EEW 182 g/eq) under optimal stoichiometry and appropriate post-cure, IPDA achieves a maximum glass transition temperature (Tg) of 149°C [1]. This represents a 59°C (65.6%) increase over polyoxypropylene diamine D230, which reaches only 90°C under comparable conditions, and a 93°C increase over D400, which reaches 56°C [1]. This thermal performance advantage positions IPDA as a viable amine-based alternative for applications requiring elevated service temperatures without switching to more expensive or harder-to-process anhydride or dicyandiamide systems.

Thermal resistance Glass transition temperature Epoxy thermosets

Fracture Behavior and Network Architecture: IPDA vs. MXDA (m-Xylylenediamine) in Epoxy Thermosets

Isophoronediamine represents a distinct case in epoxy fracture behavior due to substantial cyclization occurring during the curing reaction [1]. This contrasts with the behavior observed in more flexible amines such as m-xylylenediamine (MXDA), where fracture toughness (K₁c) reaches near-maximum values at approximately 65–70% conversion and achieves its maximum just below full cure [1]. The cyclization phenomenon in IPDA-cured networks alters the network architecture in ways that affect stress distribution and crack propagation mechanisms, representing a fundamental differentiation in failure mode not achievable with linear or less sterically hindered cycloaliphatic amines.

Fracture toughness Network cyclization Epoxy thermosets

Mechanical Property Profile in Polyurethaneurea/Polyurea Elastomers: IPDA vs. Ethylenediamine (EDA) and Hexanediamine (HDA) Chain Extenders

In a systematic study comparing three chain extenders—IPDA, ethylenediamine (EDA), and hexanediamine (HDA)—polyurethaneureas (PUUs) and polyureas (PUAs) synthesized with IPDA exhibited superior tensile strength, hardness, and tear strength compared to those prepared with EDA or HDA, although elongation at break was lower [1]. Additionally, IPDA-based systems showed lower degree of hydrogen bonding for urea carbonyl groups and better miscibility between soft and hard segments [1]. This morphological difference—reduced phase separation coupled with enhanced mechanical strength—is a direct consequence of IPDA's sterically hindered cycloaliphatic structure, which linear diamines EDA and HDA cannot replicate.

Polyurethaneurea Polyurea elastomer Chain extender Tensile strength

Isophorone Diamine (IPDA) Procurement Applications: Evidence-Based Use Scenarios from Comparative Performance Data


High-Tg Epoxy Composites for Wind Turbine Blades and Aerospace Structures

For composite applications demanding both processability and elevated thermal resistance, IPDA offers a unique combination not available from aliphatic amines. With a viscosity of 19–20 mPa·s [1] and a gel time of 130–190 minutes at 23°C [1], IPDA provides adequate working time for large-part vacuum infusion or resin transfer molding (RTM) processes used in wind turbine blade manufacturing [2]. Simultaneously, its maximum achievable Tg of 149°C with standard DGEBA epoxy [3] substantially exceeds the 90°C limit of D230 [3], ensuring dimensional stability and mechanical integrity at the elevated temperatures experienced during blade operation and in post-cure cycles. This dual advantage—processing window plus thermal performance—makes IPDA the preferred amine hardener for large-scale composite structures where alternative cycloaliphatic amines like PACM present higher viscosity (50–100 mPa·s [4]) that impedes fiber wet-out.

Marine and Industrial Anti-Corrosion Epoxy Coatings Requiring Superior Barrier Properties

When formulating heavy-duty protective coatings for marine environments, pipelines, and chemical processing equipment, IPDA is the evidence-supported choice over aromatic amines such as m-PDA. Direct comparative testing in 3.5 wt% NaCl solution demonstrated that IPDA-cured epoxy coatings achieved the best anti-corrosion performance among three evaluated amine types, whereas m-PDA-cured coatings exhibited the poorest barrier properties [5]. This performance advantage stems from the crosslink network morphology and interface structure formed by IPDA, which effectively restricts chloride ion penetration and water ingress [5]. For procurement decisions in corrosion-critical applications, this evidence supports selecting IPDA over m-PDA to maximize coating service life and reduce maintenance frequency.

High-Strength Polyurethaneurea Spray Elastomers and Protective Linings

In polyurea and polyurethaneurea spray elastomer formulations where tensile strength, hardness, and tear resistance are prioritized over elongation, IPDA serves as the chain extender of choice over linear aliphatic diamines. Comparative studies show that PUUs and PUAs extended with IPDA exhibit higher tensile strength, hardness, and tear strength than those extended with ethylenediamine (EDA) or hexanediamine (HDA) [6]. The sterically hindered cycloaliphatic structure of IPDA reduces urea carbonyl hydrogen bonding and improves soft-hard segment miscibility [6], yielding a morphology distinct from that produced by linear diamines. This property profile is particularly valuable for spray-applied protective linings in mining equipment, truck bedliners, and secondary containment where abrasion and impact resistance are critical performance metrics.

Fast-Curing Epoxy Resin Systems for Fiber-Reinforced Polymer (FRP) Mass Production

For high-volume FRP manufacturing requiring reduced cycle times, IPDA can be integrated into accelerated curing formulations. When used as a co-curing agent with 2-ethyl-4-methylimidazole (2E4MI) in DGEBA systems, optimized IPDA content enables curing times as short as 15 minutes at 120°C while maintaining a glass transition temperature of 102.5°C and acceptable mechanical properties [7]. This rapid cure capability addresses the material requirements for large-scale production of FRP composites, where extended cure cycles create manufacturing bottlenecks. The lower activation energy of IPDA (50.9 kJ·mol⁻¹ [8]) compared to aliphatic alternatives contributes directly to this faster cure response under thermal activation.

Technical Documentation Hub

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